molecular formula C9H7F3O4 B188763 2-(4-(Trifluoromethoxy)phenoxy)acetic acid CAS No. 72220-50-9

2-(4-(Trifluoromethoxy)phenoxy)acetic acid

Cat. No. B188763
Key on ui cas rn: 72220-50-9
M. Wt: 236.14 g/mol
InChI Key: QHSBEEUEIRDHCD-UHFFFAOYSA-N
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Patent
US07973061B2

Procedure details

(4-Trifluoromethoxyphenoxy)-acetic acid (20.7 g, 88 mmol) was dissolved in thionyl chloride (100 mL). DMF (3 drops) was added to the solution. The solution was stirred for 14 hours. The thionyl chloride was removed in vacuo. The resulting oil was dissolved in dichloromethane, filtered through sodium sulfate and concentrate in vacuo to afford the title compound as a paste-like solid (21.8 g, 97% from the phenol): MS (EI-GCMS) for C9H6ClF3O3: 254 (M+).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[O:3][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10](O)=[O:11])=[CH:6][CH:5]=1.S(Cl)([Cl:19])=O>CN(C=O)C>[F:1][C:2]([F:16])([F:15])[O:3][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10]([Cl:19])=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
FC(OC1=CC=C(OCC(=O)O)C=C1)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thionyl chloride was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC(OC1=CC=C(OCC(=O)Cl)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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